molecular formula C53H83NO22 B054504 N-(1-Deoxyfructosyl)amphotericin B CAS No. 119829-29-7

N-(1-Deoxyfructosyl)amphotericin B

カタログ番号 B054504
CAS番号: 119829-29-7
分子量: 1086.2 g/mol
InChIキー: YAKICIHFDVEAMY-YAYRCEHOSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(1-Deoxyfructosyl)amphotericin B (NDFA) is a derivative of amphotericin B, which is a polyene macrolide antibiotic used to treat fungal infections. NDFA has been synthesized by modifying the sugar moiety of amphotericin B, which has led to improved solubility and reduced toxicity. NDFA has shown promising results in scientific research applications, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions are discussed in

作用機序

N-(1-Deoxyfructosyl)amphotericin B exerts its antifungal activity by binding to ergosterol, a component of fungal cell membranes. This binding disrupts the cell membrane, leading to leakage of intracellular contents and ultimately cell death. N-(1-Deoxyfructosyl)amphotericin B has also been shown to induce oxidative stress in fungal cells, leading to further damage.

生化学的および生理学的効果

N-(1-Deoxyfructosyl)amphotericin B has been shown to have reduced toxicity compared to amphotericin B. It has also been shown to have improved solubility, which allows for easier administration and better distribution in the body. N-(1-Deoxyfructosyl)amphotericin B has been tested in animal models and has shown efficacy in treating systemic fungal infections.

実験室実験の利点と制限

N-(1-Deoxyfructosyl)amphotericin B has several advantages for lab experiments. It is effective against a broad range of fungal strains, including drug-resistant strains. It has also been shown to have reduced toxicity compared to amphotericin B, which allows for higher concentrations to be used in experiments. However, N-(1-Deoxyfructosyl)amphotericin B is still a relatively new compound, and more research is needed to fully understand its efficacy and safety.

将来の方向性

There are several future directions for N-(1-Deoxyfructosyl)amphotericin B research. One direction is to further optimize the synthesis of N-(1-Deoxyfructosyl)amphotericin B to improve yields and purity. Another direction is to test N-(1-Deoxyfructosyl)amphotericin B against additional fungal strains to determine its efficacy against a broader range of infections. Additionally, the potential use of N-(1-Deoxyfructosyl)amphotericin B in combination with other antifungal agents should be explored to determine if it can enhance their efficacy. Finally, more research is needed to fully understand the safety and toxicity of N-(1-Deoxyfructosyl)amphotericin B in animal models and humans.

合成法

N-(1-Deoxyfructosyl)amphotericin B is synthesized by reacting amphotericin B with fructose under mild alkaline conditions. The reaction results in the replacement of the mycosamine sugar moiety of amphotericin B with a fructose moiety, forming N-(1-Deoxyfructosyl)amphotericin B. The synthesis of N-(1-Deoxyfructosyl)amphotericin B has been optimized to yield high purity and high yields.

科学的研究の応用

N-(1-Deoxyfructosyl)amphotericin B has shown promising results in scientific research applications. It has been tested against several fungal strains, including Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans. N-(1-Deoxyfructosyl)amphotericin B has been shown to inhibit fungal growth and is effective against drug-resistant strains.

特性

CAS番号

119829-29-7

製品名

N-(1-Deoxyfructosyl)amphotericin B

分子式

C53H83NO22

分子量

1086.2 g/mol

IUPAC名

(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-3,5-dihydroxy-6-methyl-4-[[(2R,3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]oxan-2-yl]oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid

InChI

InChI=1S/C53H83NO22/c1-29-17-15-13-11-9-7-5-6-8-10-12-14-16-18-36(75-51-48(66)44(46(64)32(4)74-51)54-28-53(71)49(67)47(65)40(61)27-72-53)24-41-43(50(68)69)39(60)26-52(70,76-41)25-35(57)22-38(59)37(58)20-19-33(55)21-34(56)23-42(62)73-31(3)30(2)45(29)63/h5-18,29-41,43-49,51,54-61,63-67,70-71H,19-28H2,1-4H3,(H,68,69)/b6-5+,9-7+,10-8+,13-11+,14-12+,17-15+,18-16+/t29-,30-,31-,32+,33+,34+,35-,36-,37+,38+,39-,40+,41-,43+,44-,45+,46+,47+,48-,49-,51-,52+,53+/m0/s1

InChIキー

YAKICIHFDVEAMY-YAYRCEHOSA-N

異性体SMILES

C[C@H]1/C=C/C=C/C=C/C=C/C=C/C=C/C=C/[C@@H](C[C@H]2[C@@H]([C@H](C[C@](O2)(C[C@H](C[C@H]([C@@H](CC[C@H](C[C@H](CC(=O)O[C@H]([C@@H]([C@@H]1O)C)C)O)O)O)O)O)O)O)C(=O)O)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)C)O)NC[C@@]4([C@H]([C@@H]([C@@H](CO4)O)O)O)O)O

SMILES

CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(C(CCC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)NCC4(C(C(C(CO4)O)O)O)O)O

正規SMILES

CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(C(CCC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)NCC4(C(C(C(CO4)O)O)O)O)O

同義語

N-(1-deoxy-D-fructos-lyl)amphotericin B
N-(1-deoxyfructosyl)amphotericin B
N-Fru-AmB

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。